![molecular formula C26H30FN5O3 B2570453 2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242879-98-6](/img/structure/B2570453.png)
2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a fluorobenzyl group, an isobutyl group, a methylbutyl group, a dioxo group, a tetrahydrotriazolo group, and a quinazoline group. These
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of structurally related triazoloquinazoline derivatives has been extensively studied, highlighting their potential in various biological applications. For instance, triazoloquinazolines have been synthesized and evaluated for their inotropic activities, showing promising results compared to standard drugs in isolated rabbit-heart preparations (Liu et al., 2009). This suggests potential applications in cardiovascular research.
Antimicrobial and Antifungal Properties
Further studies have explored the antimicrobial and antifungal properties of triazolo[4,3-c]quinazoline derivatives. A notable investigation synthesized a series of novel 1H-1,2,3-triazole-4-carboxamides, which were evaluated against a range of primary pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. These compounds showed moderate to good activities, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Activity
Additionally, the anticancer activity of triazoloquinazoline derivatives has been a focus of research. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives synthesized to meet structural requirements essential for anticancer activity found that some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). This highlights their potential application in cancer therapy.
Molecular Design and Synthesis Techniques
The molecular design and synthesis techniques for creating triazoloquinazoline derivatives are crucial for their development as therapeutic agents. For example, the synthesis of triazoloquinazolinium betaines demonstrates the complex chemical strategies employed to produce these compounds, which could be applied to the synthesis of the compound you're interested in (Crabb et al., 1999).
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O3/c1-16(2)11-12-30-24(34)20-10-9-18(23(33)28-14-17(3)4)13-22(20)32-25(30)29-31(26(32)35)15-19-7-5-6-8-21(19)27/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQQRYJLMCITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

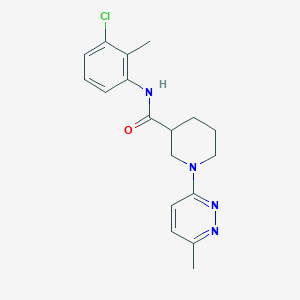
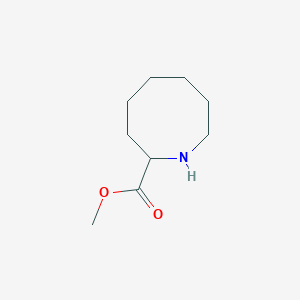
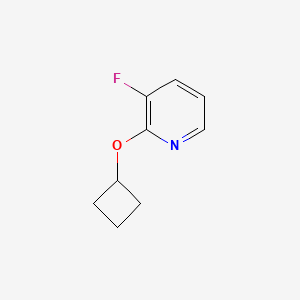
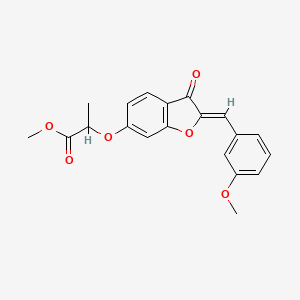
![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)
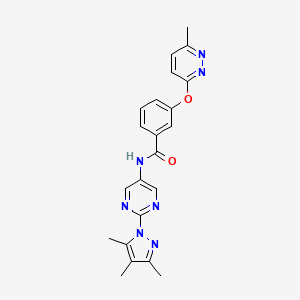
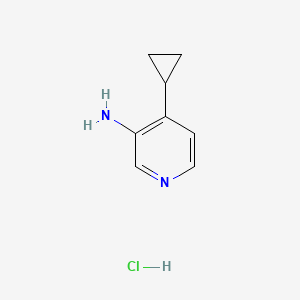
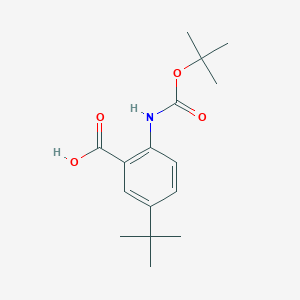
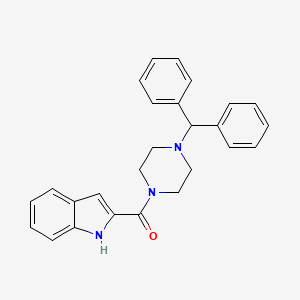
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)
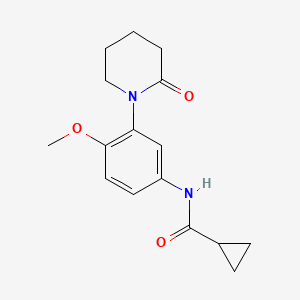
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2570388.png)
![1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2570392.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2570393.png)